molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No. B1593650
CAS RN: 41727-48-4
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3,5-dichlorobenzoate” is a chemical compound with the CAS Number: 41727-48-4 . It has a molecular weight of 220.05 and its IUPAC name is methyl 4-amino-3,5-dichlorobenzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 . The compound has a molecular formula of C8H7Cl2NO2 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3,5-dichlorobenzoate” is a solid at room temperature . It has a molecular weight of 220.05 g/mol . The compound has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • Methyl 4-amino-3,5-dichlorobenzoate can be synthesized through the chlorination of 4-acetylaminobenzoic acid, which is further saponified (Stelt & Nauta, 2010). This compound can be used as a starting product for further chemical reactions.
  • Phytotoxicity and Herbicidal Applications :

    • Derivatives of amino dichlorobenzoic acids, including the methyl esters, have been studied for their phytotoxicity, showing that certain derivatives exhibit selective phytotoxic activity (Baruffini & Borgna, 1978).
  • Anti-Inflammatory Activity :

    • Compounds synthesized from Methyl 2-amino-4-Chlorobenzoate, closely related to Methyl 4-amino-3,5-dichlorobenzoate, have demonstrated significant anti-inflammatory activity (Osarodion, 2020).
  • Optoelectronics and Nonlinear Optical Material :

    • Methyl 4-amino-3,5-dichlorobenzoate related compounds, such as 2-Amino 4-methylpyridinium 3-chlorobenzoate, have been studied for their application in optoelectronics and as nonlinear optical materials, demonstrating phase matchable properties suitable for device applications (Babu et al., 2017).
  • Antimicrobial Properties :

    • Novel complexes synthesized from 3-Amino-2-Methyl-7-Chloro-Quinazolin 4(3H)-One, derived from methyl-2-amino-4- chlorobenzoate, exhibit considerable antimicrobial properties against various microorganisms (Osarodion, 2020).
  • Biochemical Research :

    • Studies on Methyl 4-amino-3,5-dichlorobenzoate and related compounds contribute to biochemical research, including the study of microbial dehalogenation in methanogenic environments and the kinetics of reactions in various conditions (Suflita, Robinson, & Tiedje, 1983).
  • Pharmacological Research :

    • The compound has been referenced in the synthesis of novel allosteric effectors of hemoglobin, which may be relevant in clinical and biological areas requiring modulation of oxygen supply (Randad et al., 1991).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKFAUAYVGHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345487
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3,5-dichlorobenzoate

CAS RN

41727-48-4
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3,5-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (25 g.) in dry chloroform (250 ml.) was treated dropwise with sulphuryl chloride (10 ml.) and the mixture heated at reflux for 4 hours. A further supply of sulphuryl chloride (10 ml.) was added and heating continued for a further 2 hours. The reaction mixture was poured onto ice and 2N sodium hydroxide solution was added. The organic solution was separated and the aqueous phase extracted with ethyl acetate. The combined organic solution was dried (anhydrous magnesium sulphate) and evaporated to give methyl 4-amino-3,5-dichlorobenzoate as a solid.
Quantity
25 g
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reactant
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10 mL
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250 mL
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10 mL
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Synthesis routes and methods II

Procedure details

conc. H2SO4 (2.5 mL, 97.04 mmol) was added drop wise to a stirred solution of 4-amino-3,5-dichlorobenzoic acid (10.0 g, 48.54 mmol) in MeOH (150 mL) at 0° C. and the reaction mixture was then stirred at 80° C. for 8 h. The volatiles were evaporated; ice-water was added to the residue and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to afford the title compound as a white solid (7.5 g, 70%): 1H NMR (300 MHz, DMSO-d6) δ 8.05 (s, 2H), 3.96 (s, 3H); ESIMS m/z 282 ([M]+); IR (KBr): 1733, 762, 514 cm−1.
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2.5 mL
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10 g
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150 mL
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Yield
70%

Synthesis routes and methods III

Procedure details

2,6 -Dichloro-4-methoxycarbonylaniline (melting point: 72°-74°C) was prepared by introducing two chlorine atoms into the anilino nucleus using the method of Cohen; J. CHEM. SOC.; Vol. 81, Page 1336 (1902). The aniline was converted to 2,6 -dichloro-4-methoxycarbonylphenylhydrazine in a sodium nitritestannous chloride system using the method of D. S. Tarbell et al; JOURNAL OF THE AMERICAN CHEMICAL SOCIETY; Vol. 70, Page 1384 (1948). The melting point of the product was 130°-135°C.
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anilino
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0 (± 1) mol
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aniline
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2,6 -dichloro-4-methoxycarbonylphenylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C van der Stelt, WT Nauta - Recueil des Travaux Chimiques …, 1959 - Wiley Online Library
Chlorination of 4‐acetylaminobenzoic acid (III) afforded 4‐acetylamino‐3,5‐dichlorobenzoic acid (IV, mp 237‐238), which could be saponified easily to 4‐amino‐3,5‐dichlorobenzoic …
Number of citations: 1 onlinelibrary.wiley.com
BW Horrom, TE Lynes - Journal of Medicinal Chemistry, 1963 - ACS Publications
A number of substituted aromatic amides have been prepared and their anticonvulsant properties are re-ported. Two compounds, 4-amino-N-cyclopropyl-3, 5-dichIorobenzamide and 4-…
Number of citations: 13 pubs.acs.org
GG Wubbels, RL Letsinger - Journal of the American Chemical …, 1974 - ACS Publications
Nitrobenzene and monosubstituted nitrobenzenes (substituents: 2-Br and-N02; 3-Br,-N02)-CHO,-OH, and-OCH3; 4-Br,-N02,-Cl,-CHO, and-OH) are found to react photochemically in …
Number of citations: 30 pubs.acs.org
RS Varma - 1965
Number of citations: 2

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